2-fluoro-N-hexadecylbenzamide
Description
2-Fluoro-N-hexadecylbenzamide is a benzamide derivative characterized by a fluorine substituent at the ortho position (C2) of the benzene ring and a hexadecyl (C16) alkyl chain attached to the amide nitrogen. Its molecular formula is C₂₃H₃₈FNO, with a molecular weight of approximately 375.5 g/mol. The compound combines the lipophilicity of the long alkyl chain with the electronic effects of fluorine, making it suitable for applications in surfactant chemistry, lipid membrane studies, or as a precursor for functional materials .
The hexadecyl chain contributes to high hydrophobicity, as evidenced by its predicted logP value of ~8.2, which exceeds that of shorter-chain analogs. This property suggests utility in systems requiring lipid-like behavior, such as micelle formation or drug delivery vehicles.
Properties
Molecular Formula |
C23H38FNO |
|---|---|
Molecular Weight |
363.6g/mol |
IUPAC Name |
2-fluoro-N-hexadecylbenzamide |
InChI |
InChI=1S/C23H38FNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-25-23(26)21-18-15-16-19-22(21)24/h15-16,18-19H,2-14,17,20H2,1H3,(H,25,26) |
InChI Key |
HDVSUOLVDGFSCX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCNC(=O)C1=CC=CC=C1F |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)C1=CC=CC=C1F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl Chain Length Variations
N-(2-Ethylhexyl)benzamide (C8 Branched Chain)
- Molecular Weight : 233.4 g/mol
- Structure : Branched C8 alkyl chain (2-ethylhexyl) attached to benzamide.
- Properties : Lower logP (~4.5) compared to 2-fluoro-N-hexadecylbenzamide, indicating reduced lipophilicity. The branched structure may hinder crystallization, leading to lower melting points.
This compound (C16 Linear Chain)
- Molecular Weight : 375.5 g/mol
- Properties : Linear C16 chain increases packing efficiency in solid states, likely resulting in higher melting points. The extended alkyl chain enhances lipid bilayer interactions, making it a candidate for biomimetic membrane studies.
Substituent Effects on Benzamide Core
2-Chloro-6-Fluoro-N-(4-Hydroxyphenyl)benzamide
- Molecular Weight : 265.7 g/mol
- Structure : Chlorine (C2), fluorine (C6), and a 4-hydroxyphenyl group on the amide.
- Properties: The hydroxyl group introduces polarity (logP ~2.8), improving aqueous solubility compared to purely alkylated benzamides.
- Applications : Investigated in pharmaceutical research for targeted therapies.
Mepronil (2-Methyl-N-(3-(1-Methylethoxy)phenyl)benzamide)
Functional Group Comparisons
Research Findings and Implications
- Shorter-chain analogs like N-(2-ethylhexyl)benzamide also lack comprehensive toxicity profiles .
- Electronic Effects : Fluorine’s electron-withdrawing nature could reduce hydrogen-bonding capacity compared to hydroxyl or methoxy substituents, impacting interactions with biological targets.
- Industrial vs. Biomedical Use : Long-chain benzamides are understudied in pesticidal contexts (cf. mepronil ), suggesting niche applications in material science rather than agriculture.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
